![molecular formula C20H19N3O3S B2895139 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 893975-02-5](/img/structure/B2895139.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms . This core is attached to a phenyl ring via a nitrogen atom, and the phenyl ring is further substituted with a 3,4-dimethoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole core, a phenyl ring, and a 3,4-dimethoxybenzamide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazo[2,1-b]thiazole core might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the imidazo[2,1-b]thiazole core might influence its acidity, basicity, and stability .Scientific Research Applications
Polymer Synthesis and Characterization
Research has explored the synthesis and characterization of novel aromatic polyimides involving related chemical structures. These studies have resulted in polymers with significant solubility in common organic solvents and a range of thermal degradation temperatures, showcasing their potential for advanced material applications due to their thermal stability and solubility properties (Butt et al., 2005).
Antimicrobial and Antioxidant Properties
Derivatives structurally related to the queried compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, some benzimidazole derivatives have shown promising in vitro effects on lipid peroxidation levels in rat liver microsomal models, suggesting potential for therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).
Anti-inflammatory and Antiproliferative Activities
Compounds with the dihydroimidazo[2,1-b]thiazole moiety have been investigated for their anti-inflammatory and cell-mediated immune response activities, revealing potential medicinal applications in treating inflammation and enhancing immune responses (Lantos et al., 1984). Additionally, novel derivatives incorporating the thiazole ring have been studied for their antimicrobial and antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Desai et al., 2013).
Synthesis and Characterization of Benzimidazole Derivatives
Benzimidazole derivatives, which share structural similarities with the queried compound, have been synthesized and characterized for their potential as anticancer agents. These compounds have demonstrated cytotoxic activities against human cancer cell lines, highlighting their significance in drug discovery and development for cancer therapy (Thimmegowda et al., 2008).
Future Directions
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-7-6-14(11-18(17)26-2)19(24)21-15-5-3-4-13(10-15)16-12-23-8-9-27-20(23)22-16/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVCLZIPCXVMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide |
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